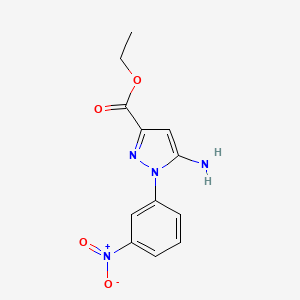![molecular formula C10H12FNO B6333667 [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol CAS No. 1389377-17-6](/img/structure/B6333667.png)
[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound with the molecular formula C10H12NOF. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the tetrahydroisoquinoline ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Hydroxymethylation: The key step involves the introduction of the hydroxymethyl group at the 3rd position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the parent tetrahydroisoquinoline.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major products include 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde and 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Reduction: The major product is 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Substitution: The major products depend on the nucleophile used, resulting in various substituted tetrahydroisoquinoline derivatives.
科学研究应用
[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other similar compounds such as:
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol: Lacks the fluorine atom, which affects its binding affinity and stability.
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: Has an ethyl group instead of a hydroxymethyl group, leading to different physical and chemical properties.
The unique combination of the fluorine atom and the hydroxymethyl group in this compound makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
[(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXJDYDGFFAPV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)


![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)





![3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B6333646.png)



